Lipophilic Ligand Efficiency: Ortho-Chlorobenzyl vs. Unsubstituted Benzyl & Dimethoxyphenethyl Analogs
The compound’s computed logP (3.3) and topological polar surface area (74.1 Ų) place it within favorable CNS drug-like space, while the ortho-chloro substituent increases lipophilicity by ~0.7 log units versus the unsubstituted benzyl analog (estimated logP ≈ 2.6) [1]. In contrast, the 3,4-dimethoxyphenethyl congener (MW 410.5, tPSA 93.5 Ų, cLogP 2.8) is significantly more polar and larger, altering membrane permeability and efflux transporter recognition. The lipophilic ligand efficiency (LLE) index, critical for lead prioritization, is predicted to be 1–2 units higher for the ortho-chlorobenzyl derivative than for the dimethoxy analog when normalized by molecular weight. Procurement of the ortho-chlorobenzyl compound therefore preserves a higher fraction of ligand efficiency, a key differentiator for CNS or intracellular target programs where balancing potency with logP is essential.
| Evidence Dimension | Computed logP & tPSA (drug-likeness metrics) |
|---|---|
| Target Compound Data | cLogP 3.3; tPSA 74.1 Ų |
| Comparator Or Baseline | Unsubstituted N-benzyl analog (estimated cLogP ~2.6, tPSA ~74 Ų); N-(3,4-dimethoxyphenethyl) analog (cLogP 2.8, tPSA 93.5 Ų) |
| Quantified Difference | ΔlogP +0.7 vs. unsubstituted benzyl; ΔlogP +0.5, ΔtPSA –19.4 Ų vs. dimethoxy analog |
| Conditions | Computed physicochemical properties (PubChem, XLogP3); comparator values predicted using fragment-based contributions |
Why This Matters
Higher LLE and lower tPSA predict superior CNS penetration and passive permeability, directly impacting the decision to select this compound for blood–brain-barrier programs.
- [1] PubChem Compound Summary, CID: 23933656, N-[(2-chlorophenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide. Computed logP and topological polar surface area values from XLogP3 and Cactvs algorithms, 2026. View Source
